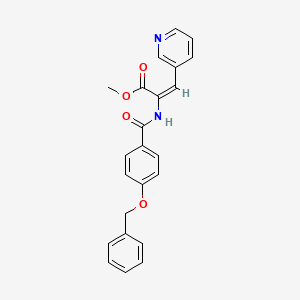
(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate, also known as MBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylates and has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
1. Polymer Synthesis and Characterization
(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate has been utilized in the synthesis of polymers with controlled molecular weight and low polydispersity. This includes its use in reversible addition−fragmentation chain transfer (RAFT) polymerization, which allows for the production of polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity. Such polymers are significant for advanced material science applications due to their controlled properties (Mori, Sutoh, & Endo, 2005).
2. Catalytic and Polymerization Reactions
This compound is also involved in catalytic and polymerization reactions, such as in the mechanical activation of catalysts for C-C bond forming and anionic polymerization reactions. These reactions are essential in the field of organic synthesis and material science, where they contribute to the development of novel materials and chemical processes (Tennyson, Wiggins, & Bielawski, 2010).
3. Antimicrobial Activity
Novel functionalized monomers based on compounds similar to this compound have been evaluated for antimicrobial activity. These studies are significant in the field of medical and health sciences, especially in the development of new antimicrobial agents (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Mechanism of Action
Target of Action
It is known that imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The compound likely interacts with its targets through its unique chemical structure, leading to various biological effects .
Biochemical Pathways
The compound likely affects various biochemical pathways due to its wide range of applications in medicinal chemistry . .
Result of Action
Given its wide range of applications in medicinal chemistry, it is likely that the compound has significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water . Therefore, the stability of this compound could also be influenced by similar environmental factors.
properties
IUPAC Name |
methyl (E)-2-[(4-phenylmethoxybenzoyl)amino]-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-28-23(27)21(14-18-8-5-13-24-15-18)25-22(26)19-9-11-20(12-10-19)29-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,25,26)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURMQLBCSTHLH-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
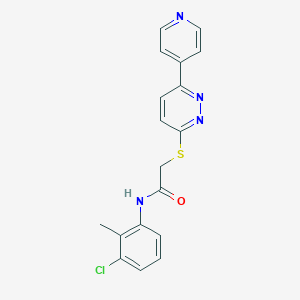
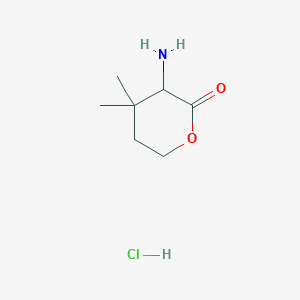
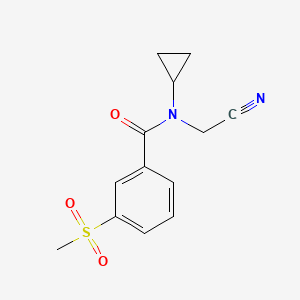
![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)
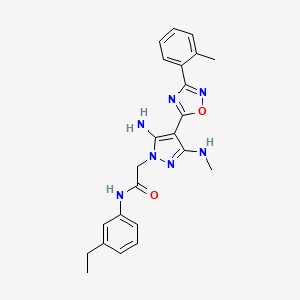
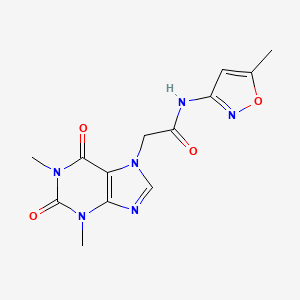
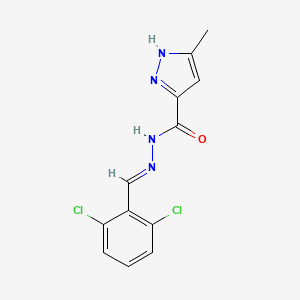
![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)
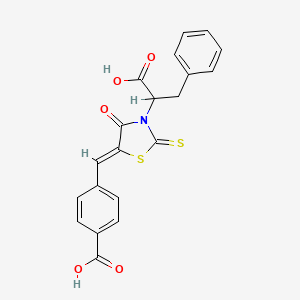
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)
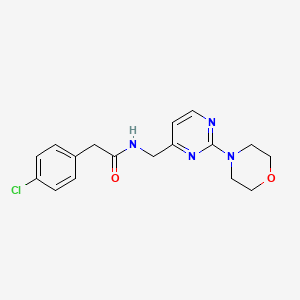
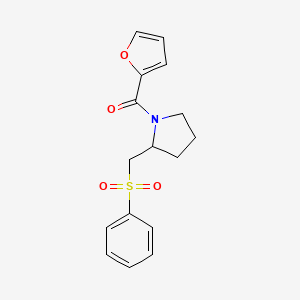
![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)